3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid is a heterocyclic compound belonging to the pyridazine family. It features a pyridazine ring substituted with a chloro group at the 3rd position and a 4-chlorophenyl group at the 6th position, with a carboxylic acid group attached at the 4th position. This compound is recognized for its potential applications in medicinal chemistry and material science due to its unique structural properties and biological activity .
The synthesis of 3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid typically involves several key steps:
These methods are crucial for achieving high yields and purity in the final product.
The molecular structure of 3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid can be represented as follows:
InChI=1S/C11H6Cl2N2O2/c12-7-3-1-6(2-4-7)9-5-8(11(16)17)10(13)15-14-9/h1-5H,(H,16,17)
QJEGJESIFPSFFG-UHFFFAOYSA-N
The compound exhibits a planar structure typical of aromatic compounds, with bond angles and lengths consistent with those found in similar heterocycles .
The compound's structural data includes:
3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid participates in various chemical reactions due to its functional groups:
These reactions are essential for exploring the compound's potential as an intermediate in pharmaceutical synthesis and other applications.
The mechanism of action for 3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid involves its interaction with specific biological targets. It has been shown to modulate enzyme activity and receptor interactions, making it a candidate for drug development. The precise pathways may vary depending on the target but generally involve binding to active sites on proteins or enzymes, leading to altered biological responses .
The physical properties of 3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid include:
Key chemical properties include:
Relevant analyses indicate that this compound exhibits characteristics typical of chlorinated aromatic compounds, including potential toxicity and environmental persistence .
3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid has several scientific applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4